T315I Gatekeeper Mutant Activity: AP24163 vs. Imatinib, Nilotinib, and Dasatinib
AP24163 demonstrates measurable cellular activity against the BCR-ABL-T315I gatekeeper mutant, a variant for which all first- and second-generation TKIs are clinically ineffective. In cellular assays using Bcr-Abl T315I-driven models, AP24163 achieved an IC50 of 300-400 nM, whereas the comparators imatinib, nilotinib, and dasatinib show no meaningful inhibition at concentrations exceeding 10,000 nM [1]. In biochemical assays, the IC50 of AP24163 against the isolated ABL1-T315I kinase domain was 478 nM, with a corresponding Ba/F3 cellular T315I IC50 of 422 nM [2]. This represents a >25-fold improvement over imatinib's T315I IC50, which has been reported as >9,000 nM in comparable assays .
| Evidence Dimension | Cellular IC50 against BCR-ABL T315I mutant |
|---|---|
| Target Compound Data | AP24163: 300-400 nM (cellular) and 478 nM (biochemical ABL1-T315I) |
| Comparator Or Baseline | Imatinib: >9,000 nM; Nilotinib: >10,000 nM; Dasatinib: >10,000 nM (no significant inhibition) |
| Quantified Difference | AP24163 is >25-fold more potent than imatinib against the T315I mutant |
| Conditions | Cellular assays in Bcr-Abl T315I-expressing Ba/F3 cells; biochemical TR-FRET kinase assay for ABL1-T315I |
Why This Matters
The T315I mutation is a major clinical resistance mechanism in CML; AP24163's retained activity provides a unique preclinical tool compound for studying this mutation where standard TKIs fail entirely.
- [1] Huang WS, Zhu X, Wang Y, et al. 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation. J Med Chem. 2009 Aug 13;52(15):4743-56. View Source
- [2] Lima RC, et al. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals (Basel). 2024 Oct 11;17(10):1361. Table 7. View Source
